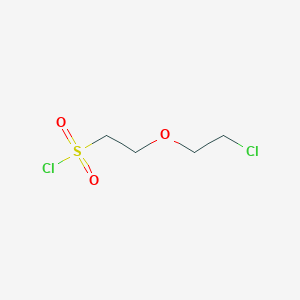

2-(2-Chloroethoxy)ethanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2-Chloroethoxy)ethanesulfonyl chloride” is a chemical compound with the CAS Number: 1226423-91-1 . It has a molecular weight of 207.08 .

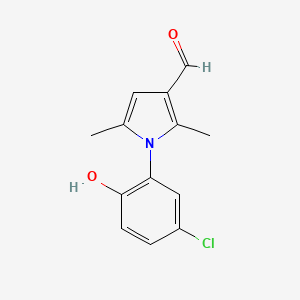

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H8Cl2O3S/c5-1-2-9-3-4-10(6,7)8/h1-4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a liquid with a density of 1.56 g/cm3 . It’s incompatible with strong oxidizing agents, alcohols, amines, and alkali .Wissenschaftliche Forschungsanwendungen

Synthesis and Thermal Stability

Research on the synthesis and thermal behavior of sulfonyl chlorides, closely related to 2-(2-Chloroethoxy)ethanesulfonyl chloride, demonstrates their stability and reactivity under various conditions. For instance, studies on 2-(phenylthio)ethanesulfonyl chloride highlight the compound's resistance to radical rearrangements, shedding light on the thermal stability and potential reactivity of similar compounds in organic synthesis (King & Khemani, 1985).

Environmental Remediation

Photocatalytic Oxidation

Gaseous chloroethyl ethyl sulfide, a compound structurally related to this compound, undergoes photocatalytic oxidation over TiO2, leading to various degradation products. This process is crucial for environmental remediation, indicating potential applications for similar compounds in degrading environmental pollutants (Martyanov & Klabunde, 2003).

Water Pollutant Degradation

Peroxydisulfate Activation

The activation of peroxydisulfate by copper oxide demonstrates a method for degrading water pollutants without generating toxic by-products. This insight could inform the use of this compound in similar water treatment applications, where its reactivity could be harnessed for contaminant removal (Zhang et al., 2014).

Groundwater and Toxic Industrial Wastewaters Treatment

Rapid Hydrodechlorination

Studies on the rapid hydrodechlorination of chlorinated hydrocarbons, such as trichloroethylene, in water using palladized iron, suggest that similar methods could be applied to compounds like this compound for the treatment of contaminated groundwater and industrial wastewaters, transforming hazardous materials into less harmful compounds (Muftikian, Fernaǹdo, & Korte, 1995).

Synthesis of Ethane Sulphonamide

Chemical Synthesis

The preparation of ethanesulphonyl chloride through the chlorination of ethyl mercaptan showcases the compound's use in synthesizing ethane sulphonamide, a process that could potentially involve this compound in creating similar sulfonyl-based chemicals (Hao Li-yong, 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-chloroethoxy)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O3S/c5-1-2-9-3-4-10(6,7)8/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNGSUYNGBVHRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)OCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-Dimethylpyrazol-1-yl)-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2577952.png)

![Benzo[d][1,3]dioxol-5-yl(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2577953.png)

![(2Z)-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2577954.png)

![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2577955.png)

![2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577960.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2577971.png)

![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide](/img/structure/B2577974.png)